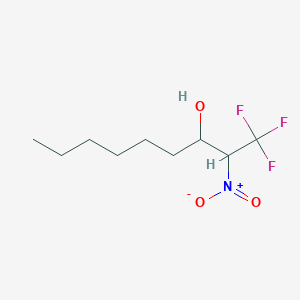
1,1,1-Trifluoro-2-nitrononan-3-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,1-Trifluoro-2-nitrononan-3-OL is an organic compound with the molecular formula C9H16F3NO3. It is characterized by the presence of trifluoromethyl, nitro, and hydroxyl functional groups.
Vorbereitungsmethoden
The synthesis of 1,1,1-Trifluoro-2-nitrononan-3-OL typically involves multi-step organic reactions. One common synthetic route starts with the fluorination of a suitable precursor, followed by nitration and subsequent hydroxylation. The reaction conditions often require specific catalysts and controlled environments to ensure the desired product yield and purity . Industrial production methods may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability .
Analyse Chemischer Reaktionen
1,1,1-Trifluoro-2-nitrononan-3-OL undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions typically use reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the conversion of the nitro group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group, often using reagents like sodium methoxide or potassium tert-butoxide
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Wissenschaftliche Forschungsanwendungen
1,1,1-Trifluoro-2-nitrononan-3-OL has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique functional groups make it a valuable probe in biochemical studies, such as enzyme inhibition assays and protein-ligand interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where nitro and hydroxyl functionalities play a role.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and surfactants .
Wirkmechanismus
The mechanism of action of 1,1,1-Trifluoro-2-nitrononan-3-OL involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. The nitro group can participate in redox reactions, potentially generating reactive nitrogen species that can modulate cellular pathways. The hydroxyl group can form hydrogen bonds with target proteins, influencing their structure and function .
Vergleich Mit ähnlichen Verbindungen
1,1,1-Trifluoro-2-nitrononan-3-OL can be compared with other similar compounds, such as:
1,1,1-Trifluoro-2-nitroethane: Similar in structure but with a shorter carbon chain, affecting its physical and chemical properties.
1,1,1-Trifluoro-2-nitropropane: Another related compound with different reactivity due to the presence of an additional carbon atom.
1,1,1-Trifluoro-2-nitrobutane: Exhibits distinct properties and applications due to its longer carbon chain .
Eigenschaften
CAS-Nummer |
110135-48-3 |
|---|---|
Molekularformel |
C9H16F3NO3 |
Molekulargewicht |
243.22 g/mol |
IUPAC-Name |
1,1,1-trifluoro-2-nitrononan-3-ol |
InChI |
InChI=1S/C9H16F3NO3/c1-2-3-4-5-6-7(14)8(13(15)16)9(10,11)12/h7-8,14H,2-6H2,1H3 |
InChI-Schlüssel |
QHTZUTOXTQZZBA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(C(C(F)(F)F)[N+](=O)[O-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


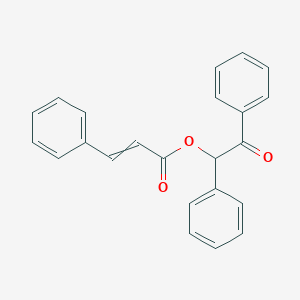
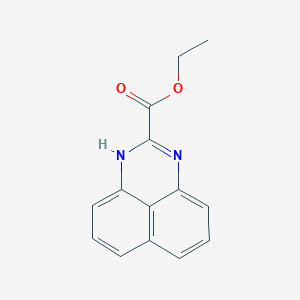

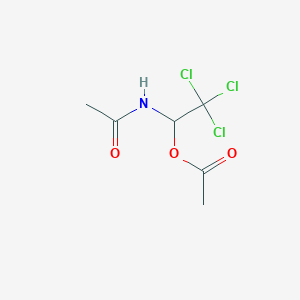
![2-(4-Chlorophenyl)-3,6-dimethylpyrano[4,3-c]pyrazol-4(2H)-one](/img/structure/B14333777.png)



![8,8-Dimethylbicyclo[5.1.1]nonane-2,5-dione](/img/structure/B14333803.png)
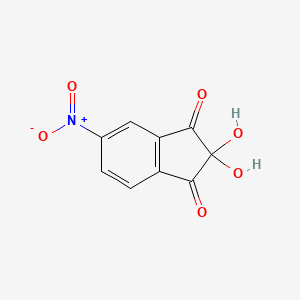
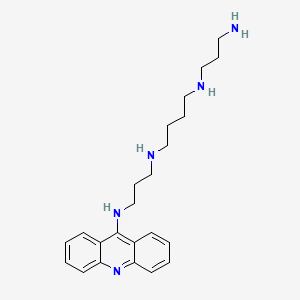
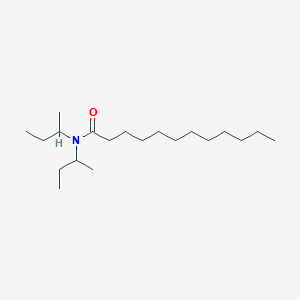
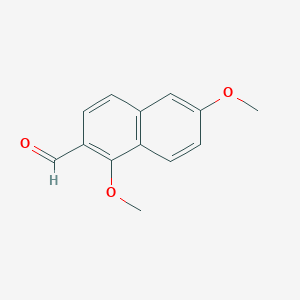
![N-Docosyl-4-[2-(4-nitrophenyl)ethenyl]aniline](/img/structure/B14333835.png)
